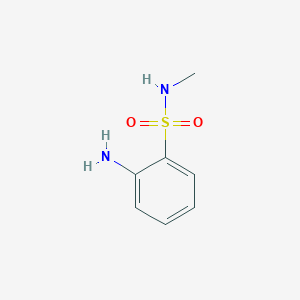

2-amino-N-metilbencenosulfonamida

Descripción general

Descripción

DPC 961 es un compuesto químico que se ha desarrollado como un inhibidor de la transcriptasa inversa, principalmente para el tratamiento de infecciones por VIH . Se clasifica bajo el Sistema de Clasificación Biofarmacéutica como un compuesto con alta permeabilidad pero baja solubilidad acuosa . Este compuesto ha sido estudiado extensamente por su potencial en terapias antivirales.

Aplicaciones Científicas De Investigación

DPC 961 se ha estudiado ampliamente por sus aplicaciones en varios campos:

Química: Sirve como un compuesto modelo para estudiar los inhibidores de la transcriptasa inversa y sus mecanismos.

Biología: El compuesto se utiliza en la investigación para comprender las vías biológicas involucradas en la replicación del VIH.

Medicina: Se está investigando DPC 961 por su potencial como fármaco antiviral, particularmente en el tratamiento de infecciones por VIH.

Industria: Las propiedades únicas del compuesto lo hacen útil en el desarrollo de formulaciones farmacéuticas y sistemas de administración de fármacos

Mecanismo De Acción

DPC 961 ejerce sus efectos inhibiendo la enzima transcriptasa inversa, que es crucial para la replicación del VIH. Al unirse al sitio activo de la enzima, el compuesto evita la conversión de ARN viral en ADN, inhibiendo así el proceso de replicación. Este mecanismo implica objetivos moleculares y vías específicos que son esenciales para el ciclo de vida del virus .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de DPC 961 implica varios pasos:

Condensación: El proceso comienza con la condensación de 2'-amino-5'-cloro-2,2,2-trifluoroacetofenona con isocianato de trimetilsililo en presencia de dimetilaminopiridina. Esta reacción forma un derivado de quinazolina.

Desililación: El derivado de quinazolina se desilila luego utilizando fluoruro de tetrabutilamonio.

Deshidratación: El alcohol terciario en el derivado de quinazolina se deshidrata utilizando tamices moleculares en tolueno en reflujo, formando una imina.

Adición: Se agrega ciclopropilacetiliuro de litio a la imina en presencia de éterato de trifluoruro de boro, produciendo un aducto racémico.

Aislamiento: El enantiómero deseado se aísla utilizando cromatografía líquida de alta resolución quiral.

Métodos de producción industrial

En entornos industriales, la producción de DPC 961 implica cristalización de tolueno/heptano, seguida de recristalización de metanol. El compuesto existe en múltiples formas solvatadas, siendo la forma anhidra la más estable .

Análisis De Reacciones Químicas

Tipos de reacciones

DPC 961 sufre varios tipos de reacciones químicas:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción, como las que involucran hidruro de aluminio y litio, pueden convertir DPC 961 en diferentes formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El hidruro de aluminio y litio y el borohidruro de sodio se utilizan con frecuencia como agentes reductores.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan en reacciones de sustitución.

Principales productos

Comparación Con Compuestos Similares

Compuestos similares

DPC 083: Otro inhibidor de la transcriptasa inversa con propiedades similares.

Efavirenz: Un inhibidor de la transcriptasa inversa conocido utilizado en el tratamiento del VIH.

Nevirapina: Otro compuesto en la misma clase, utilizado para propósitos terapéuticos similares.

Unicidad

DPC 961 es único debido a su alta permeabilidad y baja solubilidad acuosa, lo que afecta su biodisponibilidad y comportamiento de disolución. Su capacidad de existir en múltiples formas solvatadas también lo distingue de otros compuestos similares .

Actividad Biológica

2-Amino-N-methylbenzenesulfonamide, a sulfonamide derivative, is of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O2S

- Molecular Weight : 186.23 g/mol

- Functional Groups : Contains an amino group and a methyl group attached to the nitrogen atom, contributing to its unique reactivity and biological activity.

Biological Activities

2-Amino-N-methylbenzenesulfonamide exhibits various biological activities, including:

- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains by inhibiting folic acid synthesis, a mechanism common among sulfonamides .

- Anticancer Properties : Research indicates that it may inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer applications .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is associated with cancer progression .

The biological activity of 2-amino-N-methylbenzenesulfonamide can be attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism : By mimicking para-aminobenzoic acid (PABA), it competes with bacterial enzymes necessary for folate synthesis, leading to bacterial growth inhibition.

- Anticancer Mechanism : It may induce apoptosis in cancer cells by inhibiting pathways that promote cell survival and proliferation. For instance, in studies involving MDA-MB-231 breast cancer cells, significant apoptosis induction was observed .

Antimicrobial Activity

A study highlighted the compound's effectiveness against Escherichia coli and Staphylococcus aureus, where it inhibited bacterial growth at varying concentrations. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results underscore the potential of 2-amino-N-methylbenzenesulfonamide as an antimicrobial agent in clinical settings.

Anticancer Activity

In vitro studies on MDA-MB-231 cells demonstrated that treatment with 2-amino-N-methylbenzenesulfonamide resulted in a significant increase in apoptotic cells. The following data illustrates the impact on cell viability:

| Treatment (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 0 |

| 10 | 75 | 5 |

| 20 | 50 | 15 |

| 50 | 25 | 40 |

The increase in apoptosis rate correlates with the concentration of the compound, indicating a dose-dependent effect on cancer cell viability .

Propiedades

IUPAC Name |

2-amino-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEZSHJJNNLTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360623 | |

| Record name | 2-amino-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16288-77-0 | |

| Record name | 2-amino-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.